4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
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Overview
Description
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline backbone, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-thienyl)-4-quinolinecarboxaldehyde with 3,4-dihydroquinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkyl halides, Lewis acids as catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound may also inhibit specific enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their high anti-tumor activity.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: Exhibits antimicrobial, antiviral, and anticancer activities.
3,4-dihydro-2H-pyran derivatives: Used as protecting groups in organic synthesis.
Uniqueness
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE stands out due to its unique combination of a quinoline and thienyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H20N2OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-12-13-23(28-16)21-15-19(18-9-3-4-10-20(18)25-21)24(27)26-14-6-8-17-7-2-5-11-22(17)26/h2-5,7,9-13,15H,6,8,14H2,1H3 |
InChI Key |
RMRUYSVGZWIDJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
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